2,3,4,6-Tetrachloro-5-methylpyridine
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Overview
Description
2,3,4,6-Tetrachloro-5-methylpyridine is a polyhalogenated pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetrachloro-5-methylpyridine typically involves the chlorination of 5-methylpyridine. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow processes where 5-methylpyridine is exposed to chlorine gas under controlled conditions. The use of advanced reactors and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,6-Tetrachloro-5-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to the electron-deficient nature of the pyridine ring, nucleophiles can readily attack the carbon atoms bearing chlorine atoms, leading to substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as peroxyacetic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Oxidation Products: Oxidation can yield sulfoxides or sulfones.
Reduction Products: Reduction can lead to partially or fully dechlorinated pyridine derivatives.
Scientific Research Applications
2,3,4,6-Tetrachloro-5-methylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s derivatives are explored for their potential therapeutic properties.
Agrochemicals: It is used in the development of pesticides and herbicides due to its bioactive properties.
Material Science: The compound is investigated for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetrachloro-5-methylpyridine primarily involves its interaction with nucleophiles due to the electron-deficient nature of the pyridine ring. The chlorine atoms on the ring make it highly reactive towards nucleophilic attack, leading to various substitution reactions. The compound can also undergo oxidation and reduction, altering its chemical structure and properties .
Comparison with Similar Compounds
Pentachloropyridine: Another polyhalogenated pyridine with five chlorine atoms.
2,3,5,6-Tetrachloropyridine: Similar in structure but lacks the methyl group, making it less sterically hindered and potentially more reactive in certain reactions.
Uniqueness: 2,3,4,6-Tetrachloro-5-methylpyridine is unique due to the presence of a methyl group at the 5-position, which can influence its reactivity and the types of reactions it undergoes.
Properties
CAS No. |
17624-14-5 |
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Molecular Formula |
C6H3Cl4N |
Molecular Weight |
230.9 g/mol |
IUPAC Name |
2,3,4,6-tetrachloro-5-methylpyridine |
InChI |
InChI=1S/C6H3Cl4N/c1-2-3(7)4(8)6(10)11-5(2)9/h1H3 |
InChI Key |
IMIBKQCOPJJMBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N=C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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